molecular formula C14H12N4O2S B3336695 3-nitrobenzaldehyde N-phenylthiosemicarbazone CAS No. 35559-25-2

3-nitrobenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B3336695
CAS No.: 35559-25-2
M. Wt: 300.34 g/mol
InChI Key: LUNHSXYBMVDRNL-XNTDXEJSSA-N
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Description

3-Nitrobenzaldehyde N-phenylthiosemicarbazone is a compound that belongs to the family of thiosemicarbazones. It is characterized by the presence of a benzaldehyde moiety attached to a thiosemicarbazone group, which contains a nitrogen-nitrogen double bond and a sulfur atom. This compound has garnered interest due to its versatile nature in forming coordination complexes with various metals, making it valuable in fields such as coordination chemistry, medicinal chemistry, catalysis, and material science .

Preparation Methods

The synthesis of 3-nitrobenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 3-nitrobenzaldehyde with N-phenylthiosemicarbazide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization. The chemical structure of the synthesized compound is confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and CHN-analysis .

Chemical Reactions Analysis

3-Nitrobenzaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming 3-aminobenzaldehyde derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

3-Nitrobenzaldehyde N-phenylthiosemicarbazone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitrobenzaldehyde N-phenylthiosemicarbazone involves its ability to form coordination complexes with metal ions. The nitrogen and sulfur atoms in the thiosemicarbazone group serve as potential coordination sites, allowing the compound to interact with metal ions and form stable complexes. These complexes exhibit bioactive properties, such as inhibiting the activity of enzymes like xanthine oxidase, which is involved in the production of uric acid .

Comparison with Similar Compounds

3-Nitrobenzaldehyde N-phenylthiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

    4-Nitrobenzaldehyde N-phenylthiosemicarbazone: Similar in structure but with the nitro group at the para position.

    3-Nitrobenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone: Contains a methoxy group on the phenyl ring, which can influence its reactivity and bioactivity.

    2-Nitrobenzaldehyde N-phenylthiosemicarbazone:

Properties

IUPAC Name

1-[(E)-(3-nitrophenyl)methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-18(20)13-8-4-5-11(9-13)10-15-17-14(21)16-12-6-2-1-3-7-12/h1-10H,(H2,16,17,21)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNHSXYBMVDRNL-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35559-25-2
Record name NSC213886
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-NITROBENZYLIDENE)-4-PHENYL-3-THIOSEMICARBAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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